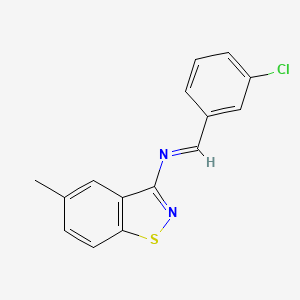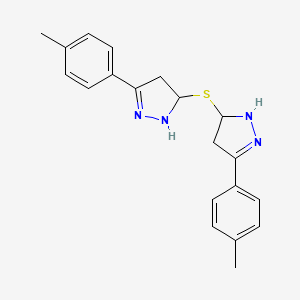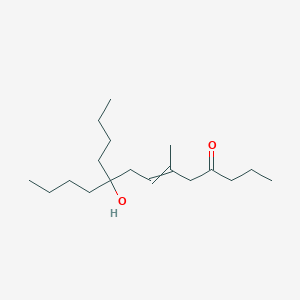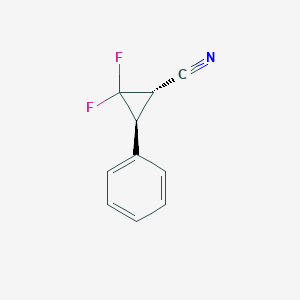
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine typically involves the condensation reaction between an aldehyde or ketone and an amine. For this compound, the starting materials could be 4-methoxybenzaldehyde and 5-methyl-1,2-benzothiazol-3-amine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction would produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methoxyphenyl)-N-(1,2-benzothiazol-3-yl)methanimine: Lacks the methyl group on the benzothiazole ring.
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)ethanimine: Has an ethyl group instead of a methylene group.
Uniqueness
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is unique due to the presence of both the methoxyphenyl and methylbenzothiazole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
647026-41-3 |
|---|---|
Fórmula molecular |
C16H14N2OS |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine |
InChI |
InChI=1S/C16H14N2OS/c1-11-3-8-15-14(9-11)16(18-20-15)17-10-12-4-6-13(19-2)7-5-12/h3-10H,1-2H3 |
Clave InChI |
FLTDJJZNXSXWDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SN=C2N=CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)

![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)


![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)

![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)

![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)

![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)

![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)
